(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one
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Description
(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.73. The purity is usually 95%.
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Biological Activity
(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₃H₁₄ClN₃O
- Molecular Weight : 263.72 g/mol
- CAS Number : 900015-66-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects. The presence of the chlorine atom and dimethylamino group enhances its reactivity and potential therapeutic applications.
Biological Activity Against Pathogens
Research indicates that this compound exhibits promising in vitro activity against various pathogens:
Pathogen | Form | EC₅₀ (µM) | Reference |
---|---|---|---|
Trypanosoma brucei | Trypomastigote | 0.38 | |
Leishmania infantum | Axenic Amastigote | >1.6 | |
Leishmania donovani | Promastigote | >15.6 |
The compound demonstrated submicromolar activity against the trypomastigote form of T. brucei, outperforming some reference drugs such as fexinidazole.
Cytotoxicity Studies
Cytotoxicity was assessed using the HepG2 cell line, revealing that the compound has a high CC₅₀ (>7.8 µM), indicating limited cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Efficacy : A study evaluated the compound's efficacy against T. b. brucei and reported an EC₅₀ of 0.38 µM, highlighting its potential as an antitrypanosomal agent .
- Solubility Issues : Despite its potent activity against T. b. brucei, the compound exhibited poor solubility in culture media, which may limit its effectiveness in vivo .
- Comparative Studies : In comparative studies with other compounds, it was noted that while this compound showed promising results against specific pathogens, its overall solubility challenges necessitate further formulation work to enhance bioavailability .
Properties
IUPAC Name |
(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-13(11(18)6-7-16(2)3)17-8-10(14)4-5-12(17)15-9/h4-8H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSBYRFCSOXMX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.